molecular formula C6H8ClNO2S B1292666 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid CAS No. 43189-50-0

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Cat. No.: B1292666
CAS No.: 43189-50-0
M. Wt: 193.65 g/mol
InChI Key: XDOJUXYYROKWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by the presence of an imidazolidine ring substituted with a methyl group and two oxo groups, along with a propanoic acid side chain. It is commonly used in various research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

These properties can impact the bioavailability of the compound, which is crucial for its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be elucidated once the compound’s targets and mode of action are identified.

Biochemical Analysis

Biochemical Properties

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiourocanate hydratase, an enzyme that converts thiourocanic acid to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid . This interaction is crucial for understanding the metabolic pathways involving this compound. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the expression of specific genes involved in metabolic processes . This modulation can lead to changes in cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in altered cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, toxic or adverse effects can be observed . These effects include changes in gene expression, enzyme activity, and overall cellular health. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it is a substrate for thiourocanate hydratase, which converts it to 3-(5-oxo-2-thioxoimidazolidin-4-yl)propionic acid . This conversion is a key step in the metabolic pathway involving this compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological effects. This compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its role in cellular processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the use of racemic 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propionic acid.

    Activation: The compound is activated using benzotriazol-1-ol and triethylamine in N,N-dimethylformamide at room temperature for approximately 5 minutes.

    Coupling: The activated compound is then coupled with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylformamide at room temperature for 15 minutes.

    Final Reaction: The final step involves the reaction with 2-methyl-1-phenylpiperazine in N,N-dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The imidazolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted imidazolidines, and various oxo compounds.

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-Isobutylimidazolidine-2,4-dione
  • 5,5-Dimethylimidazolidine-2,4-dione
  • 5-Ethyl-5-methylimidazolidine-2,4-dione
  • 1-(1,3-Bis(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea

Uniqueness

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to its specific substitution pattern on the imidazolidine ring and the presence of a propanoic acid side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYHEHUVLPNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287279, DTXSID001220845
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-49-7, 7511-46-8
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC50121
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.